molecular formula C26H14Cl2N2O10S2 B044243 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid CAS No. 112076-76-3

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid

Cat. No. B044243
M. Wt: 649.4 g/mol
InChI Key: VEJHUGGPLQWGPR-UHFFFAOYSA-N
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Description

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCSP) is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. BCSP is a versatile compound that has been used in various scientific studies, including chemical sensors, catalysis, and biological applications.

Mechanism Of Action

The mechanism of action of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is based on its ability to bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid contains two chlorosulfophenyl groups that act as chelating agents, which bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high selectivity towards metal ions, including copper, zinc, and cadmium. The binding of metal ions to 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid results in a change in fluorescence intensity, which can be measured to detect the presence of metal ions.

Biochemical And Physiological Effects

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to have various biochemical and physiological effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that can be used in various scientific studies. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is also a fluorescent compound, which allows for easy detection and measurement. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research on 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid. One of the future directions is the development of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid-based sensors for the detection of metal ions in environmental and biological samples. Another future direction is the use of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a catalyst for various chemical reactions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can also be used in the development of new drugs for the treatment of various diseases. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Conclusion:
In conclusion, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in various scientific studies, including chemical sensors, catalysis, and biological applications. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments, including its versatility and fluorescence. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.

Synthesis Methods

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can be synthesized using a simple and efficient method. The synthesis of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid involves the reaction of 4,7-dichloro-1,10-phenanthroline with sodium sulfite and sodium hydroxide in the presence of sulfuric acid. The reaction yields 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a white crystalline solid that is soluble in water.

Scientific Research Applications

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been extensively used in scientific research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a fluorescent compound that exhibits high sensitivity and selectivity towards metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used as a chemical sensor for the detection of metal ions in various environmental and biological samples. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

properties

CAS RN

112076-76-3

Product Name

4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid

Molecular Formula

C26H14Cl2N2O10S2

Molecular Weight

649.4 g/mol

IUPAC Name

4,7-bis(3-chloro-2-sulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid

InChI

InChI=1S/C26H14Cl2N2O10S2/c27-17-5-1-3-13(23(17)41(35,36)37)15-9-19(25(31)32)29-21-11(15)7-8-12-16(10-20(26(33)34)30-22(12)21)14-4-2-6-18(28)24(14)42(38,39)40/h1-10H,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40)

InChI Key

VEJHUGGPLQWGPR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O

Other CAS RN

112076-76-3

synonyms

4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid
BCPDA

Origin of Product

United States

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